(3S)-3-Amino-3-(4-iodophenyl)propanamide

Description

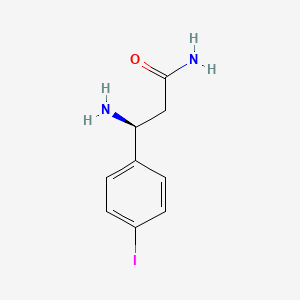

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11IN2O |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-iodophenyl)propanamide |

InChI |

InChI=1S/C9H11IN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |

InChI Key |

INQXIWCOIGUSPJ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)N)N)I |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)I |

Origin of Product |

United States |

Chemical Synthesis Methodologies of 3s 3 Amino 3 4 Iodophenyl Propanamide

Precursor Synthesis and Functional Group Transformations

The synthesis of the target molecule is not only dependent on establishing the correct stereochemistry but also on the efficient preparation of key precursors and the final functional group manipulations.

The 4-iodophenyl group is a crucial component of the target molecule. Its introduction can be achieved at various stages of the synthesis. A common strategy involves starting with a commercially available 4-iodophenyl derivative or introducing the iodine atom onto a phenyl ring via electrophilic aromatic substitution.

For instance, a synthetic route to radioiodinated 4-iodophenylalanine utilized a tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate. nih.gov This precursor was synthesized from N-Boc phenylalanine tert-butyl ester via a Stille reaction. The subsequent radioiodination step proceeded in very high yield. nih.gov A similar non-radioactive pathway could involve the synthesis of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate from N-Boc-4-iodophenylalanine. nih.gov

Another approach involves the synthesis of iodophenyl ethers of hydroxyproline, where the iodophenyl group is introduced via a Mitsunobu reaction of 4-iodophenol with a protected hydroxyproline. nih.gov While structurally different, this demonstrates a standard method for attaching an iodophenyl moiety to a chiral scaffold.

The final step in the synthesis of (3S)-3-Amino-3-(4-iodophenyl)propanamide is the formation of the primary amide from the corresponding carboxylic acid intermediate. While direct thermal condensation between a carboxylic acid and an amine is possible, it is rarely used for complex substrates. ucl.ac.uk The vast majority of amide syntheses involve the activation of the carboxylic acid with a coupling reagent. ucl.ac.ukresearchgate.net

Common strategies include:

Activation with Coupling Reagents: A wide variety of reagents are used to activate the carboxylic acid, facilitating nucleophilic attack by an amine. These are often used in stoichiometric quantities and can generate significant waste. ucl.ac.uk

Conversion to Acid Halides: The carboxylic acid can be converted to a more reactive acid chloride or bromide using reagents like thionyl chloride or oxalyl chloride. The resulting acid halide reacts readily with an amine, often in the presence of a base to neutralize the generated hydrogen halide.

Boron-Mediated Amidation: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines under operationally simple conditions. acs.org

The table below outlines common reagents used for amide bond formation.

| Reagent Class | Examples | Description |

| Carbodiimides | DCC, EDCl, DIC | Widely used condensing agents for mild amide bond formation. |

| Uronium Salts | HATU, HBTU, HCTU | Highly efficient coupling reagents that lead to rapid amide formation. ucl.ac.uk |

| Phosphonium Salts | BOP, PyBOP | Effective activating agents, particularly in peptide synthesis. |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acids to highly reactive acyl chlorides. ucl.ac.uk |

| Boron Reagents | B(OCH₂CF₃)₃, Boronic acids | Mediate direct amidation, sometimes catalytically, often requiring water removal. acs.org |

Optimization of Reaction Conditions for Chemical Yield and Stereochemical Purity in the Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound, a key chiral building block, is contingent upon the careful optimization of reaction parameters. Research efforts have focused on maximizing chemical yield while ensuring high stereochemical purity, primarily through the exploration of various catalysts, solvent systems, reaction temperatures, and substrate modifications.

A significant approach to obtaining enantiomerically pure β-amino amides involves the dynamic kinetic resolution of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements. This method has been demonstrated to be highly effective, with chiral phosphoric acids acting as crucial catalysts in achieving high diastereo- and enantiocontrol nih.govresearchgate.netfigshare.com.

Detailed studies have revealed the impact of different reaction conditions on the synthesis of related β-amino amides, providing valuable insights applicable to the synthesis of this compound. For instance, the choice of catalyst and solvent has been shown to be critical. In a screen of chiral phosphoric acids, catalysts A and B were identified as the most promising candidates for optimization. The use of cyclopentyl methyl ether (CPME) as a solvent was found to enhance stereoselectivity with both catalysts nih.gov. Furthermore, employing chloroform (CHCl₃) as the solvent with catalyst A resulted in a significant improvement in the diastereomeric ratio nih.gov.

Temperature also plays a pivotal role in the reaction outcome. While elevated temperatures can increase the reaction rate, they may lead to a slight decrease in stereoselection nih.gov. Therefore, a balance must be struck to achieve both a high conversion rate and excellent stereochemical purity.

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of a model β-amino amide, highlighting the effects of different catalysts and solvents on diastereomeric ratio (dr) and enantiomeric ratio (er).

| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 1 | A | Toluene | 23 | 7:1 | 96:4 |

| 2 | B | Toluene | 23 | 6:1 | 94:6 |

| 3 | A | Toluene | 40 | 7:1 | 94:6 |

| 4 | B | Toluene | 40 | 6:1 | 93:7 |

| 5 | A | CPME | 23 | 9:1 | 97:3 |

| 6 | B | CPME | 23 | 8:1 | 96:4 |

| 7 | A | CHCl₃ | 23 | 10:1 | 97:3 |

These findings underscore the importance of a systematic approach to optimizing reaction conditions. By carefully selecting the appropriate catalyst, solvent, and temperature, it is possible to significantly enhance both the chemical yield and the stereochemical purity of the desired this compound. Further research could explore the application of these optimized conditions to the specific synthesis of the target compound, potentially leading to even more efficient and selective synthetic routes.

Structural and Conformational Analysis of 3s 3 Amino 3 4 Iodophenyl Propanamide and Analogues

Spectroscopic Characterization Techniques

The definitive identification and characterization of (3S)-3-Amino-3-(4-iodophenyl)propanamide and its analogues rely on a suite of spectroscopic methods. These techniques probe the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. In a typical ¹H NMR spectrum of a 3-amino-3-arylpropanamide, distinct signals are expected for the aromatic protons, the methine proton at the C3 chiral center, the diastereotopic methylene (B1212753) (CH₂) protons at C2, and the exchangeable protons of the amine (NH₂) and amide (CONH₂) groups. The aromatic region for the 4-iodophenyl analogue would present a characteristic AA'BB' system. The chemical shifts and coupling constants provide valuable information about the electronic environment and spatial relationships between protons. docbrown.info

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound include N-H stretching vibrations for both the primary amine and the primary amide, typically in the 3200-3400 cm⁻¹ region. The strong carbonyl (C=O) stretching of the amide group (Amide I band) is expected around 1650-1690 cm⁻¹, while the N-H bending vibration (Amide II band) appears near 1600-1640 cm⁻¹. nist.govresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, aiding in structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, along with fragment ions corresponding to the loss of the amide group or cleavage of the bond between C3 and the phenyl ring. nih.govnist.gov

The table below summarizes the expected spectroscopic data for the title compound, based on analysis of related structures.

| Technique | Functional Group / Protons | Expected Observation |

| ¹H NMR | Aromatic (C₆H₄I) | Two doublets (AA'BB' system), ~7.0-7.8 ppm |

| Methine (CH -N) | Multiplet (dd or t), ~4.2-4.6 ppm | |

| Methylene (CH₂ -C=O) | Two distinct multiplets (diastereotopic protons), ~2.5-2.8 ppm | |

| Amide (CONH₂ ) | Two broad singlets, ~7.0-7.5 ppm | |

| Amine (NH₂ ) | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | Carbonyl (C =O) | ~172-176 ppm |

| Aromatic (C -I) | ~90-95 ppm | |

| Aromatic (C H) | ~128-138 ppm | |

| Methine (C H-N) | ~50-55 ppm | |

| Methylene (C H₂-C=O) | ~40-45 ppm | |

| IR Spectroscopy | N-H Stretch (Amine, Amide) | 3200-3400 cm⁻¹ (broad) |

| C=O Stretch (Amide I) | ~1660 cm⁻¹ (strong) | |

| N-H Bend (Amide II) | ~1620 cm⁻¹ | |

| Mass Spectrometry | Protonated Molecule [M+H]⁺ | m/z corresponding to C₉H₁₂IN₂O⁺ |

| Key Fragments | Fragments corresponding to loss of NH₃, CONH₂, and the iodophenyl group |

Chiroptical Properties and Absolute Configuration Determination

Confirming the (S) stereochemistry at the C3 chiral center is critical and is accomplished using chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) : ECD spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. The ECD spectrum displays positive or negative bands, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. The exciton (B1674681) chirality method (ECM) is a well-established approach for interpreting ECD spectra, particularly for molecules with multiple chromophores. nih.gov It correlates the sign of the observed ECD couplet with the spatial arrangement (chirality) of the chromophores' electric transition dipole moments. nih.govnih.gov

Computational Analysis : In modern stereochemical analysis, experimental ECD spectra are compared with theoretical spectra generated using quantum-mechanical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net By calculating the predicted ECD spectrum for the (S)-enantiomer and finding a match with the experimental spectrum, the absolute configuration can be unambiguously assigned. This combined experimental-computational approach is considered the gold standard when single crystals for X-ray analysis are unavailable. frontiersin.org

The table below illustrates a hypothetical comparison used for absolute configuration assignment.

| Method | Wavelength (λmax) | Cotton Effect Sign | Assignment |

| Experimental ECD | ~215 nm | Negative (-) | Based on the measured spectrum of the synthesized compound. |

| ~240 nm | Positive (+) | ||

| TD-DFT Calculated ECD for (S)-config. | ~218 nm | Negative (-) | The calculated spectrum for the (S)-enantiomer matches the experimental data, confirming the assignment. |

| ~242 nm | Positive (+) | ||

| TD-DFT Calculated ECD for (R)-config. | ~218 nm | Positive (+) | The calculated spectrum for the (R)-enantiomer is the mirror image and does not match the experiment. |

| ~242 nm | Negative (-) |

Conformational Preferences and Dynamics Studies

Rotational Isomers : The primary sources of conformational flexibility are the rotation around the C(aryl)-C3 and C3-C2 bonds. These rotations determine the relative orientation of the bulky 4-iodophenyl group with respect to the propanamide backbone. The molecule can adopt various conformations, ranging from extended (anti-periplanar) to more folded or gauche arrangements.

Nuclear Overhauser Effect Spectroscopy (NOESY) : 2D NOESY is a powerful NMR technique used to identify protons that are close to each other in space (typically within 5 Å), regardless of their through-bond connectivity. youtube.com For this molecule, NOE cross-peaks between specific aromatic protons and the C3-H or C2-H₂ protons would provide direct evidence for preferred rotational conformations in solution. For instance, an NOE between an ortho-proton of the phenyl ring and the C2-methylene protons would suggest a folded conformation where the aromatic ring is positioned over the propanamide chain. researchgate.netnih.gov

Intramolecular Hydrogen Bonding : In non-polar solvents, a folded conformation can be stabilized by an intramolecular hydrogen bond between the amide or amine protons and the carbonyl oxygen, forming a pseudo-cyclic structure. researchgate.net Such interactions limit the conformational freedom of the molecule.

The table below outlines key NOE correlations that could distinguish between different conformational states.

| Conformation | Key Dihedral Angle (τ) | Expected Key NOE Correlations |

| Extended | C(aryl)-C(aryl)-C3-C2 ≈ 180° | - Aromatic H to C3-H- C3-H to C2-H₂ |

| Folded | C(aryl)-C(aryl)-C3-C2 ≈ ±60° | - Aromatic H to C2-H₂- Amide/Amine N-H to other backbone protons (if H-bonded) |

Solid-State Structure Elucidation (e.g., X-ray Diffraction)

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state, is single-crystal X-ray diffraction. nih.gov

This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice with high precision. The analysis provides exact bond lengths, bond angles, and torsion angles, offering an unambiguous snapshot of the molecule's solid-state conformation. nih.gov

For a chiral molecule like this compound, the analysis also allows for the unequivocal determination of the absolute stereochemistry at the C3 center, typically through the calculation of the Flack parameter. While no public crystal structure for the title compound is available, the data obtained from such an analysis would be presented as shown in the representative table below for a similar chiral organic molecule. nih.gov

| Parameter | Example Value | Description |

| Chemical Formula | C₉H₁₁IN₂O | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | The shape of the unit cell (e.g., cubic, tetragonal, orthorhombic). |

| Space Group | P2₁2₁2₁ | The set of symmetry operations for the crystal lattice. |

| Unit Cell Dimensions | a = 9.0 Å, b = 11.6 Å, c = 18.9 Å | The lengths of the sides of the unit cell. |

| α = β = γ = 90° | The angles between the axes of the unit cell. | |

| Flack Parameter | 0.02(3) | A value near zero confirms the assigned absolute configuration is correct. |

| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the data. |

The conformation observed in the solid state provides a crucial reference point, representing a low-energy state that may also be a significant contributor to the conformational equilibrium in solution.

Compound Index

Structure Activity Relationship Sar Studies of 3s 3 Amino 3 4 Iodophenyl Propanamide Derivatives

Positional Isomerism and Stereochemical Influence on Interaction Profiles

The precise spatial arrangement of atoms within a molecule is a critical determinant of its interaction with biological targets. For (3S)-3-amino-3-(4-iodophenyl)propanamide, both the position of the iodine atom on the phenyl ring and the stereochemistry at the C3 position profoundly influence its biological activity.

Impact of Aromatic Substitutions on Molecular Recognition

The 4-iodophenyl group is a key feature of the molecule, and modifications to this aromatic ring can provide significant insights into the SAR. The nature, size, and electronic properties of substituents can dramatically alter the compound's interaction with its biological target.

The iodine atom itself is a large, lipophilic halogen capable of forming halogen bonds, which are non-covalent interactions that can contribute to binding affinity. Replacing the iodine with other halogens (e.g., fluorine, chlorine, bromine) or with non-halogen substituents of varying electronic and steric properties would systematically probe the requirements of the binding pocket. For example, replacing iodine with a smaller halogen like chlorine or a bioisosteric methyl group could reveal the importance of the substituent's size and polarizability. researchgate.net

Propanamide Moiety Modifications and Their Structural Effects

The primary amide of the propanamide group can act as both a hydrogen bond donor and acceptor, which are often crucial interactions for binding to a biological target. Bioisosteric replacement of the amide with other functional groups that can mimic its electronic and steric properties is a common strategy in medicinal chemistry. nih.govnih.gov For instance, heterocycles such as 1,2,3-triazoles, oxadiazoles, or tetrazoles are frequently used as amide bioisosteres to improve metabolic stability and modulate pharmacokinetic properties. nih.govnih.gov

Additionally, modifications to the carbon backbone of the propanamide, such as alkylation or the introduction of conformational constraints, could lock the molecule into a more bioactive conformation. Such changes would alter the relative orientation of the phenyl ring and the amino group, potentially leading to enhanced binding affinity.

Scaffold Hopping and Bioisosteric Replacements in Related Chemical Spaces

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. nih.govresearchgate.net This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property landscape.

Starting from the 3-amino-3-(4-iodophenyl)propanamide (B13317973) scaffold, one could envision replacing the central propanamide backbone with various cyclic or acyclic structures that maintain the key pharmacophoric features: the basic amino group, the aromatic ring with its substituent, and the hydrogen bonding moiety. The goal of scaffold hopping is to identify new core structures that present these key features in a similar spatial arrangement to the original molecule. nih.gov

Molecular Mechanism of Action Mmoa Research of 3s 3 Amino 3 4 Iodophenyl Propanamide Analogues

Target Engagement Studies

While direct target engagement studies for (3S)-3-Amino-3-(4-iodophenyl)propanamide are not extensively documented in publicly available literature, research on analogous compounds provides insights into potential biological targets. Analogues of this compound, specifically 3-amino-3-phenylpropionamide derivatives, have been identified as small molecule mimics of the cyclic octapeptide octreotide. These derivatives have demonstrated high affinity for the mu-opioid receptor, suggesting that this compound may also engage with this receptor. nih.gov

Furthermore, the inclusion of an iodophenyl group in the structure of this compound is significant. Similar moieties are found in ligands designed for adenosine (B11128) receptors. For instance, the A2a adenosine receptor agonist 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine has been used in radioligand binding studies to characterize receptor distribution and function. nih.gov This suggests that the iodophenyl component could facilitate engagement with adenosine receptors.

Ligand-Receptor Interaction Profiling (e.g., Adenosine Receptors, Opioid Receptors for Analogues)

The interaction of analogues of this compound with adenosine and opioid receptors is a key area of investigation.

Adenosine Receptors: Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. nih.gov The affinity of ligands for these receptors is a critical determinant of their pharmacological effects. While specific binding affinities for this compound are not available, studies on related compounds with iodophenyl groups highlight their potential as adenosine receptor ligands. For example, affinity-based probes have been developed to target the human A3 adenosine receptor. nih.gov

Opioid Receptors: The opioid receptor family, including mu (µ), delta (δ), and kappa (κ) subtypes, are central to pain modulation and other neurological functions. mdpi.com Research has shown that 3-amino-3-phenylpropionamide derivatives exhibit high affinity for the mu-opioid receptor. nih.gov The binding affinity of these compounds is a strong predictor of their analgesic potency. The table below summarizes the binding affinities of various opioid receptor ligands, providing a comparative context for the potential interactions of this compound analogues.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Fentanyl | Mu (µ) | 1.2 - 1.4 |

| Alfentanil | Mu (µ) | 7.4 |

| Carfentanil | Mu (µ) | Sub-nanomolar |

| Lofentanil | Mu (µ) | Sub-nanomolar |

Enzymatic Inhibition Mechanisms

Currently, there is limited specific information available regarding the enzymatic inhibition mechanisms of this compound or its close analogues.

Modulation of Cellular Pathways

The potential interaction of this compound analogues with adenosine and opioid receptors suggests that they may modulate several downstream cellular pathways.

Activation of adenosine receptors can lead to a cascade of intracellular signaling events. For instance, A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. nih.gov

Similarly, the activation of opioid receptors, particularly the mu-opioid receptor, initiates downstream signaling that results in an analgesic effect. mdpi.com This is primarily achieved through the inhibition of neuronal activity and the transmission of pain signals. mdpi.com The specific cellular pathways modulated by this compound would depend on its specific receptor affinities and whether it acts as an agonist or antagonist at these receptors.

Computational Chemistry and Chemoinformatics Applications

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For a compound like (3S)-3-Amino-3-(4-iodophenyl)propanamide, molecular docking could be employed to understand its potential interactions with various biological targets.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, in this case, this compound, would be generated and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The primary amine and amide groups of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The iodophenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity.

While specific docking studies for this compound are not available, studies on related 3-amino-3-phenylpropionamide derivatives have shown their potential to bind to targets like the mu opioid receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, the following steps would be taken:

Data Collection: A dataset of compounds with varying substituents on the phenyl ring and their corresponding measured biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For the 4-iodophenyl moiety, relevant descriptors would include those related to its size, hydrophobicity, and electronic properties, which could influence binding affinity and pharmacokinetic properties. Although no specific QSAR studies on this compound were found, QSAR has been widely applied to various classes of compounds to guide drug design. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model can be used as a 3D query to search large compound databases in a process called virtual screening to identify new potential drug candidates.

A pharmacophore model for a class of compounds including this compound would likely include features such as:

A hydrogen bond donor (from the amine group).

A hydrogen bond acceptor (from the amide carbonyl).

An aromatic ring feature (the iodophenyl group).

A hydrophobic feature (also associated with the iodophenyl group).

This model could then be used to screen virtual libraries for molecules that match these features in the correct spatial arrangement. While specific pharmacophore models for this compound are not published, the technique has been successfully applied to discover novel ligands for various targets. nih.gov

Predictive Modeling for Chemical Reactivity and Stereoselectivity

Computational models can be used to predict the reactivity of a molecule and the stereoselectivity of chemical reactions. For the synthesis of this compound, which contains a chiral center, predictive models could be valuable for optimizing the reaction conditions to favor the desired (S)-enantiomer.

These models often use quantum mechanical calculations to determine the energies of transition states for different reaction pathways. By comparing the activation energies, the model can predict which stereoisomer is more likely to be formed. Machine learning approaches are also increasingly being used to predict the outcomes of stereoselective reactions based on features of the reactants, catalysts, and solvents. nih.govarxiv.org

Machine Learning Approaches in Compound Assessment

Machine learning (ML) is a powerful tool in drug discovery and can be applied to various aspects of compound assessment. For this compound, ML models could be trained to predict a range of properties, including:

Biological Activity: Predicting its potency against specific targets.

ADMET Properties: Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.

Physicochemical Properties: Predicting properties like solubility and logP.

These models are trained on large datasets of known compounds and their properties. By learning the complex relationships between chemical structure and these properties, ML models can make predictions for new compounds. While no ML models specifically trained on or for this compound are documented, the general applicability of machine learning in chemoinformatics is well-established. nih.govarxiv.org

Medicinal Chemistry and Chemical Biology Perspectives

(3S)-3-Amino-3-(4-iodophenyl)propanamide as a Potential Privileged Scaffold

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to a range of different biological targets through sensible modifications. mdpi.com These frameworks often exhibit favorable drug-like properties, serving as potent and selective ligands for various receptors. mdpi.comvdoc.pub The β-aryl-β-amino acid motif, the core of this compound, represents such a scaffold with significant potential in drug discovery.

β-Phenylalanine derivatives (β-PAD) are recognized as a structural family of therapeutic interest. nih.gov They offer distinct advantages as scaffolds, including great diversity, modularity, and a chiral pseudopeptidic character that allows for recognition by biological systems. nih.gov Crucially, the inclusion of a β-amino acid instead of a natural α-amino acid can confer greater metabolic stability, a desirable trait for drug candidates. nih.govacs.org The construction of bioactive peptides using β-amino acid patterns is a promising strategy to develop analogs with properties of high interest for medicinal chemistry, such as modulated conformation and reduced susceptibility to proteolysis. acs.org

Derivatives of β-amino amides have been successfully developed as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. hilarispublisher.comresearchgate.net The ability of this scaffold to present functional groups in a specific three-dimensional orientation allows for potent and selective interactions with enzyme active sites. The 3-amino-3-phenylpropanamide (B15257655) core allows for modifications at the phenyl ring, the amide, and the amino group, providing multiple vectors for chemical diversification to target a wide array of proteins. The iodine atom on the phenyl ring of this compound further offers a unique handle for both modulating biological activity and for use in biophysical studies.

Table 1: Attributes of β-Aryl-β-Amino Amide Scaffolds in Medicinal Chemistry

| Feature | Description | Implication for Drug Discovery |

|---|---|---|

| Structural Modularity | Multiple sites (aryl ring, amide, amine) are available for chemical modification. | Allows for the creation of large, diverse libraries to screen against various biological targets. nih.gov |

| Metabolic Stability | The β-amino acid backbone is more resistant to proteolytic degradation than α-peptides. | Leads to improved pharmacokinetic profiles and potentially longer duration of action in vivo. nih.govacs.org |

| 3D Conformation | Capable of forming stable secondary structures and mimicking peptide turns. | Enables the design of peptidomimetics that can target protein-protein interactions or receptor binding sites. acs.org |

| Chiral Nature | The stereochemistry at the β-carbon is crucial for biological recognition and activity. | Provides specificity and can reduce off-target effects. nih.gov |

Design Principles for β-Amino Acid-Based Chemical Probes

Chemical probes are essential tools in chemical biology for identifying and validating new drug targets and elucidating biological mechanisms. nih.govnih.gov The design of these probes, particularly those based on a β-amino acid scaffold like this compound, follows specific principles to ensure functionality and specificity. nih.gov Probes can be broadly categorized as affinity-based or activity-based.

A typical chemical probe consists of three key components:

Binding Group: This is the part of the molecule that recognizes and interacts with the target protein. For a probe based on this compound, this scaffold itself would serve as the core of the binding group, designed to have an affinity for a specific target.

Reporter Tag: This moiety allows for the detection and/or isolation of the probe-protein complex. Common tags include fluorophores for imaging, biotin (B1667282) for affinity purification, or isotopic labels for mass spectrometry. nih.gov

Linker: A spacer that connects the binding group to the reporter tag. The linker's length and chemical nature are critical to ensure that the reporter tag does not sterically hinder the interaction between the binding group and its target protein. nih.gov

In designing a β-amino acid-based probe, the synthetic accessibility and the points of attachment for the linker and reporter tag are crucial considerations. The phenyl ring, the C-terminus (amide), or the N-terminus (amine) of the this compound scaffold can be chemically modified to attach a linker. For instance, a fluorescent probe could be synthesized by coupling a fluorophore like Pacific Blue or a BODIPY dye to the N-terminus via an amide bond, creating a tool for visualizing target localization in cells. nih.govacs.org Affinity-based probes would incorporate a biotin tag, enabling the pull-down and subsequent identification of target proteins via mass spectrometry. acs.org

Table 2: Design Components for a Hypothetical β-Amino Acid-Based Chemical Probe

| Component | Function | Example Modification on this compound |

|---|---|---|

| Binding Group | To selectively interact with the protein of interest. | The core this compound structure. |

| Linker | To spatially separate the binding group and the reporter tag. | An polyethylene (B3416737) glycol (PEG) or alkyl chain attached to the N-terminus. |

| Reporter Tag | For detection, visualization, or purification of the target. | A terminal alkyne for click chemistry, biotin for affinity capture, or a fluorophore for imaging. nih.govacs.org |

Applications in Genetic Code Expansion Technologies

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities for research and therapeutic applications. acs.orgnih.govoregonstate.edu While challenging, the ribosomal incorporation of backbone-extended monomers like β-amino acids has been demonstrated, opening new avenues for creating proteins with enhanced properties. rsc.org

The incorporation of a β-amino acid such as this compound into a protein sequence requires an orthogonal translation system. oregonstate.edu This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) pair that is orthogonal to the host cell's endogenous machinery. nih.gov The engineered aaRS must uniquely charge the engineered tRNA with the desired β-amino acid, and the tRNA's anticodon is programmed to recognize a repurposed codon (e.g., the amber stop codon, UAG) on the messenger RNA (mRNA). nih.govwikipedia.org

Systems like the flexizyme, a flexible tRNA acylation ribozyme, have been used to charge tRNAs with various non-canonical structures, including β-amino acids, for use in in vitro translation systems. rsc.org Although the efficiency of incorporating β-amino acids can be lower than that of α-amino acids, optimizations in the translation machinery and the use of engineered ribosomes are active areas of research to improve yields. rsc.org

The 4-iodophenyl moiety of the compound is particularly valuable. The analogous α-amino acid, p-iodo-L-phenylalanine, has been efficiently and site-specifically incorporated into proteins to aid in structure determination. nih.govnih.gov The ability to place a heavy atom like iodine at a specific site within a protein is a powerful tool for biophysical analysis.

Development of Tools for Biophysical Studies (e.g., X-ray Scattering)

Biophysical techniques like X-ray crystallography and X-ray scattering are indispensable for determining the three-dimensional structures of proteins at atomic resolution. A major challenge in these methods is the "phase problem," which can be solved using heavy-atom derivatives. numberanalytics.com The incorporation of an atom with a high atomic number, such as iodine, into the protein provides a strong anomalous scattering signal that can be used to determine the phases of the X-ray diffraction data. iucr.orgresearchgate.net

This compound is an ideal candidate for developing such biophysical tools. By using the genetic code expansion technology described previously, this iodinated β-amino acid could be incorporated at a specific, desired location within a target protein. nih.gov This approach offers several advantages over traditional methods of creating heavy-atom derivatives, such as soaking crystals in heavy-atom solutions, which can lead to non-isomorphism or lack of specific binding. iucr.org

The site-specific incorporation of p-iodo-L-phenylalanine has been shown to be highly effective for protein structure determination without significantly perturbing the native protein structure. nih.gov The strong anomalous signal from the iodine atom simplifies phasing experiments, often allowing for structure solution from a single crystal using single-wavelength anomalous dispersion (SAD) techniques, even with in-house X-ray sources. nih.gov The principles demonstrated with the α-amino acid analog are directly transferable to its β-amino acid counterpart. Therefore, this compound serves as a valuable building block for producing proteins engineered for structural studies, facilitating the elucidation of their mechanisms and functions.

Table 3: Comparison of Phasing Atoms in X-ray Crystallography

| Atom | Atomic Number (Z) | Typical Use | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfur (S) | 16 | Native in Met/Cys | Present in most proteins. | Weak anomalous signal. |

| Selenium (Se) | 34 | Selenomethionine incorporation | Stronger signal than sulfur; can replace methionine. | Can be toxic to cells; requires synchrotron radiation. |

| Iodine (I) | 53 | Iodinated amino acid incorporation | Very strong anomalous signal; enables in-house phasing. nih.gov | Requires genetic code expansion for site-specific incorporation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.